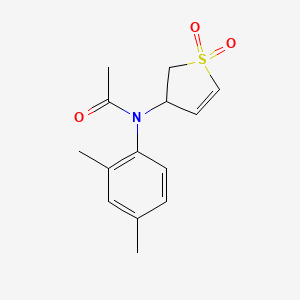

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide

Description

The compound N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)acetamide is a substituted acetamide featuring a 2,4-dimethylphenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. This structural motif is common in agrochemicals, where substituents modulate herbicidal activity and environmental persistence .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-10-4-5-14(11(2)8-10)15(12(3)16)13-6-7-19(17,18)9-13/h4-8,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYWTVWGYKZXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide can be represented as follows:

- Molecular Formula : C_{15}H_{17}N_{1}O_{2}S_{1}

- Molecular Weight : 273.37 g/mol

- SMILES Notation : CC(C)C(=O)N(C(=O)S(=O)(=O)C1=C(SC(=O)C1)=O)C)C

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.37 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 50.79 Ų |

| Hydrogen Bond Acceptors | 3 |

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide exhibit significant antimicrobial properties. A study evaluating various acetamide derivatives found that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. For instance, a related compound with a 2-methylphenyl group demonstrated minimum inhibitory concentrations (MICs) ranging from 10.31 µM to 11.77 µM against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of thiophene-containing compounds have been widely studied. Research indicates that the incorporation of thiophene rings into acetamide structures can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models .

The biological activity of N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. The presence of the dioxo-thiophene moiety suggests potential interactions with thiol groups in proteins, which could disrupt normal cellular functions.

Study on Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various acetamide derivatives, N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide was evaluated alongside other compounds. The results indicated that this compound exhibited moderate antibacterial activity against both E. coli and S. aureus, with MIC values comparable to standard antibiotics .

Study on Anticancer Activity

A study focusing on the anticancer effects of thiophene derivatives reported that N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide inhibited the growth of several human cancer cell lines in vitro. The compound was found to induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Aromatic Rings

Target Compound vs. Chlorinated Analogs

- 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide (): Key Difference: The target compound has a 2,4-dimethylphenyl group, while this analog has a 3-methylphenyl group and a chlorine atom. The 2,4-dimethyl substitution in the target may improve lipophilicity and membrane permeability compared to the mono-methyl analog .

-

- Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.

- Comparison : Replaces the sulfone-containing thiophene with a chlorinated thienyl group and adds a methoxy-alkoxy chain.

- Activity : Chlorine and thienyl groups in dimethenamid contribute to its pre-emergent herbicidal activity, while the target compound’s sulfone may alter soil mobility and degradation pathways .

Role of Sulfone vs. Non-Sulfone Moieties

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (): Comparison: Shares the 1,1-dioxo-thiophene (sulfone) group but includes a fluorobenzyl and isopropylphenoxy chain. This could translate to lower environmental persistence but altered metabolic pathways .

Crystallographic and Hydrogen-Bonding Patterns

- N-Substituted 2-Arylacetamides ():

- Structural Insight : Analogous compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit twisted aromatic rings (61.8° dihedral angle) and N–H⋯N hydrogen bonding , forming dimeric structures.

- Comparison : The target compound’s 2,4-dimethylphenyl and sulfone groups may induce distinct packing modes or hydrogen-bonding networks, affecting crystalline stability and dissolution rates .

Metabolic and Environmental Behavior

- Alachlor and Metalaxyl ():

- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Metalaxyl : N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-alanine methyl ester.

- Comparison : Chlorine and methoxy groups in alachlor/metalaxyl are associated with prolonged soil half-lives. The target compound’s sulfone may accelerate degradation via oxidation or hydrolysis, reducing residual activity .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Acetamide Derivatives

Table 2: Physicochemical Properties (Representative Examples)

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/L) | Half-Life (Soil) |

|---|---|---|---|---|

| Target Compound | ~310 | 2.8 | ~50 | <30 days |

| Dimethenamid | ~283 | 3.1 | ~200 | 40–60 days |

| Alachlor | ~270 | 3.4 | ~240 | 20–30 days |

Research Findings and Implications

- Sulfone vs. Chlorine : The sulfone group in the target compound may reduce bioaccumulation compared to chlorinated analogs like dimethenamid, aligning with trends in modern herbicide design favoring reduced environmental persistence .

- Crystallinity: Analogous N-substituted acetamides () show that meta-substituents (e.g., methyl, chlorine) influence crystal packing. The target’s substituents may favor a stable monoclinic system, affecting formulation stability .

Q & A

Q. How do solvent polarity and pH influence the compound’s spectroscopic properties?

- NMR solvent effects :

- DMSO-d₆ : Enhances solubility but broadens NH protons due to hydrogen bonding .

- CDCl₃ : Sharpens aromatic signals but may precipitate sulfone-containing compounds .

- pH-dependent shifts : Adjust to pH 7.0 (phosphate buffer) for biologically relevant UV-Vis spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.